![molecular formula C25H18F3N5O2 B2718575 5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-57-3](/img/no-structure.png)

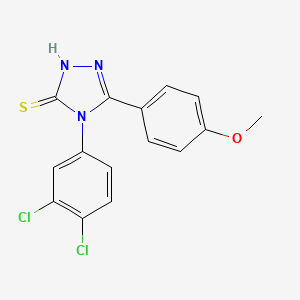

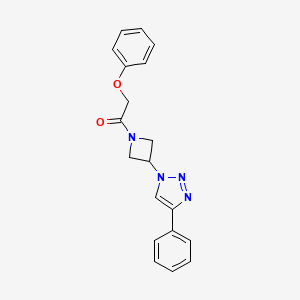

5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H18F3N5O2 and its molecular weight is 477.447. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Derivatization

Research on similar triazoloquinazoline derivatives involves the development of synthetic methods for novel heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities. For example, methods for synthesizing dihydro-[1,2,4]triazolo[1,5-a]quinazoline derivatives involve reactions of anthranilamide with isocyanates, leading to compounds with various substitutions. These synthetic approaches provide a foundation for producing a wide range of triazoloquinazoline derivatives with potential for further modification and study in various scientific applications (Chern et al., 1988).

Biological Activity Prediction

The use of computer modeling to predict the biological activity spectrum of triazoloquinazoline derivatives indicates the potential for discovering novel therapeutics. For instance, a study conducted modeling on a virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides to identify compounds with potential antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction. This approach highlights the potential for using similar compounds in targeted drug discovery and the development of new treatments for various conditions (Danylchenko et al., 2016).

Antimicrobial Activity

Compounds within the triazoloquinazoline family have been evaluated for their antimicrobial properties. Novel triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, have shown activity against a range of pathogens, suggesting potential applications in developing new antimicrobial agents. These studies demonstrate the importance of structural modifications in enhancing biological activity and provide insight into the potential use of similar compounds in addressing antimicrobial resistance (Pokhodylo et al., 2021).

Photophysical Properties

Research on the photophysical properties of triazoloquinazoline derivatives, such as their fluorescent characteristics, suggests applications in materials science, including the development of new fluorescent probes and materials for optical devices. The study of substituted triazoloquinazolines and their fluorescence quantum yields highlights the potential for these compounds in various scientific and technological applications (Kopotilova et al., 2023).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid with N-phenethylamine and subsequent oxidation to form the desired compound.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "N-phenethylamine", "Oxidizing agent" ], "Reaction": [ "Step 1: 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is reacted with N-phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then oxidized using an oxidizing agent such as manganese dioxide (MnO2) or sodium hypochlorite (NaClO) to form the desired compound, 5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

1031650-57-3 |

分子式 |

C25H18F3N5O2 |

分子量 |

477.447 |

IUPAC名 |

5-oxo-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H18F3N5O2/c26-25(27,28)18-8-4-7-16(13-18)21-22-30-24(35)19-10-9-17(14-20(19)33(22)32-31-21)23(34)29-12-11-15-5-2-1-3-6-15/h1-10,13-14,32H,11-12H2,(H,29,34) |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)

![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)

![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)